molecular formula C13H19NO B13610874 (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine

(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine

Katalognummer: B13610874
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: JSFBESXUSCPBSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol This compound is characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-methoxy-5-methylbenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of cyclopropyl-containing compounds with biological systems.

Medicine:

Industry:

    Material Science: The compound is utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, modulating their activity. The methanamine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

    Structural Features: The presence of both the methoxy and methyl groups on the benzyl ring imparts unique chemical properties to (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanamine.

    Reactivity: The compound’s reactivity is influenced by the electron-donating methoxy group and the steric effects of the methyl group, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

[1-[(2-methoxy-5-methylphenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C13H19NO/c1-10-3-4-12(15-2)11(7-10)8-13(9-14)5-6-13/h3-4,7H,5-6,8-9,14H2,1-2H3

InChI-Schlüssel

JSFBESXUSCPBSY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)CC2(CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.